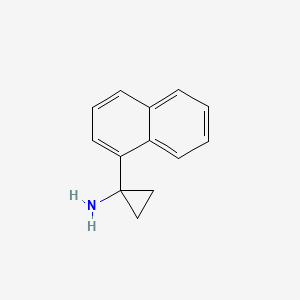

1-(Naphthalen-1-YL)cyclopropanamine

Vue d'ensemble

Description

1-(Naphthalen-1-YL)cyclopropanamine is a chemical compound with the molecular formula C13H13N . It is an off-white solid .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been reported .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H14ClN . More detailed structural information can be obtained through techniques such as ¹H-NMR and ¹³C-NMR spectroscopy .Physical And Chemical Properties Analysis

This compound is an off-white solid . Its molecular weight is 219.71 . More detailed physical and chemical properties can be obtained from specialized databases .Mécanisme D'action

1-(Naphthalen-1-YL)cyclopropanamine acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then acts as an intermediate in the reaction, allowing for the formation of the desired product. Furthermore, this compound can act as a ligand in the coordination of transition metals, allowing for the formation of coordination compounds.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Furthermore, this compound has been shown to have a protective effect against oxidative stress, as well as a protective effect against certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-(Naphthalen-1-YL)cyclopropanamine in lab experiments has a number of advantages. For example, this compound is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, this compound is a highly versatile compound, as it can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate in the development of new drugs. However, this compound also has a number of limitations. For example, this compound is highly sensitive to light and air, and it is also sensitive to moisture. Furthermore, this compound is a volatile compound, and it is unstable in the presence of strong acids and bases.

Orientations Futures

The potential applications of 1-(Naphthalen-1-YL)cyclopropanamine are numerous and varied. Future research could focus on the development of new methods of synthesis, as well as the development of new catalysts and ligands based on this compound. In addition, further research could focus on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could focus on the development of new methods for the detection and quantification of this compound.

Applications De Recherche Scientifique

Synthèse chimique

Le composé « 1-(Naphthalen-1-YL)cyclopropanamine » peut être utilisé en synthèse chimique . Il s’agit d’un bloc de construction qui peut être utilisé pour créer des molécules plus complexes en laboratoire .

Développement de fongicides

Un composé similaire au « this compound », connu sous le nom de N-(naphthalen-1-yl) phénazine-1-carboxamide (NNPCN), a été étudié pour ses propriétés fongicides . Il a été constaté qu’il inhibait Rhizoctonia solani, un champignon phytopathogène . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux fongicides .

Création de dérivés

« this compound » peut être utilisé pour créer de nouveaux dérivés . Par exemple, des dérivés d’acides (naphtalène-1-yl-sélényl)acétiques ont été synthétisés à partir de naphtyl-sélénools ou de naphtyl-séléno-cyanates . Ces dérivés peuvent avoir des propriétés et des applications potentielles différentes .

Safety and Hazards

Propriétés

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514346 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503417-39-8 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

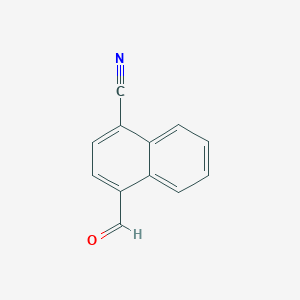

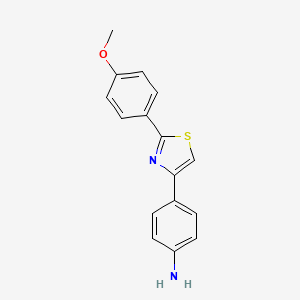

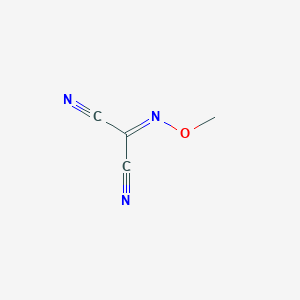

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)

![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)

![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)